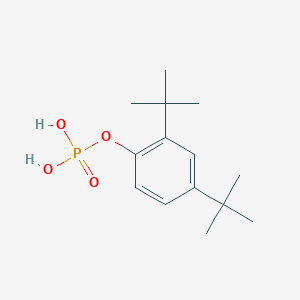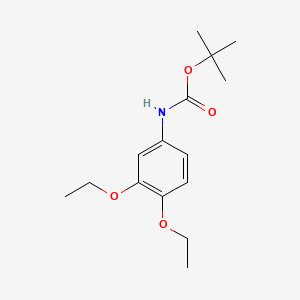
Mono(2,4-di-tert-butylphenyl)phosphate
Übersicht
Beschreibung
Mono(2,4-di-tert-butylphenyl)phosphate is a chemical compound with the molecular formula C14H23O4P . It is available for purchase in quantities such as 10MG .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 23 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 390.6±52.0 °C, and its predicted density is 1.147±0.06 g/cm3 . The predicted pKa value is 1.40±0.50 .Wissenschaftliche Forschungsanwendungen
1. Polypropylene Film Degradation and Migration Studies
A study by Yang et al. (2016) investigated the effects of ultraviolet (UV) irradiation on the degradation of Irgafos 168, a precursor of tris(2,4-di-tert-butylphenyl) phosphate, in polypropylene films. They found significant effects on concentrations due to extrusion, storage, UV treatments, and sunlight exposure. The migration study and toxicological threshold analysis suggest minimal health risks due to the low migration rates of the degradation products, including tris(2,4-di-tert-butylphenyl) phosphate (Yang et al., 2016).
2. Environmental Presence and Potential Applications
Research led by Marta Venier identified tris(2,4-di-tert-butylphenyl) phosphate in dust from electronic-waste-recycling facilities, residential dust, and water and sediments of Lake Michigan. The compound may originate from oxidation of its phosphite precursor, used in plastics to prevent degradation during processing and storage. This indicates potential use as a flame retardant or plasticizer in electrical and electronic equipment (Kemsley, 2018).
3. Nucleating Agent for Polypropylene
Xu Xiang-bing (2006) discussed the synthesis of a compound from 2,2'-methylenebis-(4,6-di-tert-butylphenyl) phosphate, leading to the development of a nucleating agent HBP for polypropylene. This agent enhances the flexural modulus, strength, crystallization peak temperature, and thermal deformation temperature of polypropylene while reducing haze (Xu Xiang-bing, 2006).
Wirkmechanismus
Target of Action
Mono(2,4-di-tert-butylphenyl)phosphate primarily targets the secretory phospholipase A2 (sPLA2) enzyme . sPLA2 plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids, which are precursors of potent inflammatory mediators .
Mode of Action
The compound interacts with sPLA2 through molecular docking, effectively inhibiting the enzyme . This interaction results in the suppression of the inflammatory response, as the production of inflammatory mediators is reduced .
Biochemical Pathways
By inhibiting sPLA2, this compound affects the arachidonic acid pathway. This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that include prostaglandins and leukotrienes, which are potent mediators of inflammation . The inhibition of sPLA2 leads to a decrease in eicosanoid production, thereby reducing inflammation .
Pharmacokinetics
Its solubility in dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is a significant reduction in inflammation. In animal studies, it has been shown to exhibit significant anti-inflammatory activity, reducing paw edema in a carrageenan-induced paw edema model .
Biochemische Analyse
Biochemical Properties
The pKa value, which indicates the acidity, is predicted to be 1.40±0.50 .
Cellular Effects
Mono(2,4-di-tert-butylphenyl)phosphate has been shown to have detrimental effects on cell growth . In particular, it has been found to inhibit cell growth in several mammalian cell lines . The cellular response to this compound is rapid and results in a significant decrease in mitochondrial membrane potential .
Eigenschaften
IUPAC Name |
(2,4-ditert-butylphenyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O4P/c1-13(2,3)10-7-8-12(18-19(15,16)17)11(9-10)14(4,5)6/h7-9H,1-6H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGROEDUAFPSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)



![1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-](/img/structure/B3059388.png)
![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)



